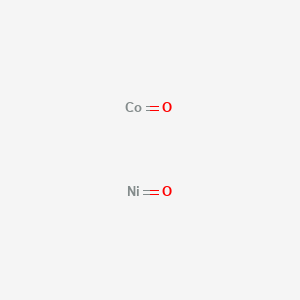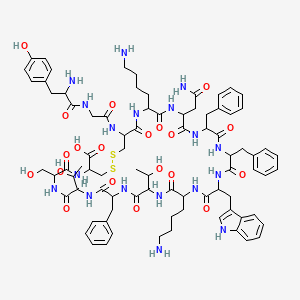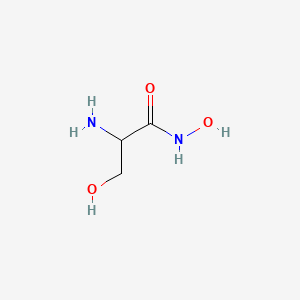
Nickel cobalt oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nickel cobalt oxide is a binary metal oxide compound composed of nickel and cobalt. It is known for its unique properties, such as high electrical conductivity, thermal stability, and catalytic activity. This compound is widely used in various applications, including energy storage devices, catalysis, and electronic materials.
Preparation Methods
Nickel cobalt oxide can be synthesized using several methods, including:
Self-combustion Method: This involves the combustion of a mixture of nickel and cobalt nitrates, followed by sintering at different temperatures (400°C, 500°C, 600°C) for varying durations (60, 120, 180 minutes).
Co-precipitation Method: This method involves the precipitation of nickel and cobalt hydroxides from their respective nitrate solutions, followed by thermal dehydration to form the oxide.
Sol-gel Method: This involves the hydrolysis and polycondensation of metal alkoxides, followed by drying and calcination to form the oxide.
Chemical Reactions Analysis
Nickel cobalt oxide undergoes various chemical reactions, including:
Reduction: It can be reduced to its metallic form under certain conditions, such as in the presence of hydrogen gas.
Substitution: This compound can undergo substitution reactions where one metal ion is replaced by another, altering its properties.
Common reagents used in these reactions include hydrogen gas, ethanol, and various metal nitrates. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Nickel cobalt oxide has a wide range of scientific research applications, including:
Energy Storage: It is used in supercapacitors and lithium-ion batteries due to its high electrical conductivity and stability.
Electronic Materials: It is used in the fabrication of electronic devices due to its unique electrical properties.
Biomedical Applications: This compound nanoparticles have shown potential in biomedical applications, such as drug delivery and imaging.
Mechanism of Action
The mechanism by which nickel cobalt oxide exerts its effects involves several molecular targets and pathways. For example, in catalysis, the compound facilitates the transfer of electrons between reactants, promoting the desired chemical reactions. In energy storage devices, it enhances the charge transfer and storage capacity due to its high electrical conductivity and surface area .
Comparison with Similar Compounds
Nickel cobalt oxide can be compared with other similar compounds, such as:
Lithium nickel manganese cobalt oxide: This compound is used in lithium-ion batteries and has a similar layered structure, but with the addition of manganese for improved stability.
Nickel cobalt sulfide: This compound has similar catalytic properties but differs in its chemical composition and specific applications.
This compound stands out due to its unique combination of properties, making it highly versatile and valuable in various scientific and industrial applications.
Properties
Molecular Formula |
CoNiO2 |
|---|---|
Molecular Weight |
149.625 g/mol |
IUPAC Name |
oxocobalt;oxonickel |
InChI |
InChI=1S/Co.Ni.2O |
InChI Key |
YTBWYQYUOZHUKJ-UHFFFAOYSA-N |
Canonical SMILES |
O=[Co].O=[Ni] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![N,N'-(1S,2S)-(+)-1,2-cyclohexanediylbis[2-hydroxy-7,7-dimethyl-bicyclo[2.2.1]heptane-1-methanesulfonamide]](/img/structure/B12059076.png)



